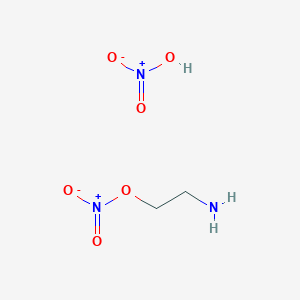

2-Aminoethyl nitrate; nitric acid

Übersicht

Beschreibung

2-Aminoethyl nitrate is a nitrate ester resulting from the formal condensation of the hydroxy group of ethanolamine with the hydroxy group of nitric acid . It causes vasodilation by generating nitric oxide and is used for the treatment of angina pectoris and ischemic heart disease .

Synthesis Analysis

The synthesis of 2-Aminoethyl nitrate can be achieved through various methods. One such method involves the electrochemical reduction of nitrate to ammonia on an Fe single atom catalyst . Another method involves the electrochemical synthesis of nitric acid from air and ammonia through waste utilization .

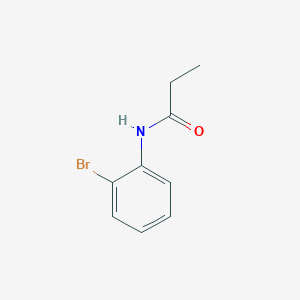

Molecular Structure Analysis

The molecular formula of 2-Aminoethyl nitrate is C2H7N3O6 . It is a nitrate ester and a primary amino compound .

Chemical Reactions Analysis

2-Aminoethyl nitrate, like other nitrates, undergoes various chemical reactions. For instance, it reacts with aliphatic amines in a way that provides a useful test for distinguishing primary, secondary, and tertiary amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminoethyl nitrate include a density of 1.3±0.1 g/cm3, a boiling point of 164.1±23.0 °C at 760 mmHg, and a vapour pressure of 2.0±0.3 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Vasodilator Properties

2-Aminoethyl nitrate causes vasodilation by generating nitric oxide . As a vasodilator agent, it relaxes blood vessels, improving blood flow. Clinically, it finds use in treating angina pectoris and ischemic heart disease .

Pharmacological Applications

Apart from cardiovascular diseases, 2-Aminoethyl nitrate’s pharmacological properties warrant further exploration. Researchers investigate its potential as a drug candidate for other conditions, such as neurodegenerative diseases or cancer, based on its nitric oxide-related effects.

Wirkmechanismus

Target of Action

The primary target of 2-Aminoethyl nitrate; nitric acid, similar to other organic nitrates, is the Atrial Natriuretic Peptide Receptor 1 (ANPR1) . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .

Mode of Action

2-Aminoethyl nitrate; nitric acid, like other organic nitrates, acts as a potent vasodilator . It functions as a source of nitric oxide (NO), which signals for the relaxation of involuntary muscles . The antianginal action of this compound is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output due to peripheral vasodilation .

Biochemical Pathways

The biochemical pathways affected by 2-Aminoethyl nitrate; nitric acid involve the generation of nitric oxide (NO) and its subsequent signaling . NO regulates plant metabolism and, in turn, metabolic pathways reciprocally regulate NO accumulation and function . These diverse cellular processes are inextricably linked .

Pharmacokinetics

The pharmacokinetics of 2-Aminoethyl nitrate; nitric acid are similar to those of other organic nitrates. The vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . It is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure .

Result of Action

The result of the action of 2-Aminoethyl nitrate; nitric acid is primarily the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in blood pressure . This can provide rapid relief for conditions such as angina pectoris . Additionally, it can lead to the relaxation of other involuntary muscles, particularly the blood vessel walls and the anal sphincter .

Action Environment

The action, efficacy, and stability of 2-Aminoethyl nitrate; nitric acid can be influenced by various environmental factors. For instance, changes in light, temperature, mineral nutrients, or stress conditions, such as drought, flooding, and salinity, can all require metabolic adjustments . Furthermore, the location of NO biosynthetic and scavenging pathways in diverse cellular compartments enables plants to effectively organize signal transduction pathways .

Safety and Hazards

Zukünftige Richtungen

Future research directions could involve the development of more efficient and selective methods for the synthesis of 2-Aminoethyl nitrate . There is also interest in the potential environmental impact of organic nitrates, including their role in atmospheric nitrogen cycles and the properties of organic aerosols .

Eigenschaften

IUPAC Name |

2-aminoethyl nitrate;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3.HNO3/c3-1-2-7-4(5)6;2-1(3)4/h1-3H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIWCRRLFLDZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928054 | |

| Record name | Nitric acid--2-aminoethyl nitrate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoethyl nitrate; nitric acid | |

CAS RN |

4665-58-1, 133300-54-6 | |

| Record name | Ethanol, 2-amino-, 1-nitrate, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4665-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-, 1-nitrate, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004665581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-amino-, 1-nitrate, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid--2-aminoethyl nitrate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)

![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1614832.png)